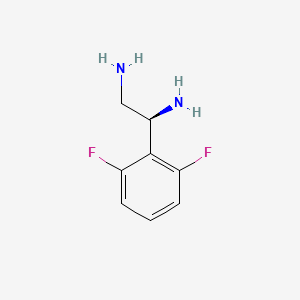

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |

InChI Key |

UXHWVPQAZDPIPR-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)[C@@H](CN)N)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Synthesis via Aziridine Ring-Opening

One of the most efficient approaches to obtain chiral 1,2-diamines, including derivatives like (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine, is the catalytic asymmetric ring-opening of meso-aziridines or substituted aziridines. This method involves:

- Substrate : Meso- or substituted aziridines bearing the difluorophenyl group.

- Catalysts : Chiral metal complexes (e.g., yttrium complexes with chiral phosphine oxides), chiral phosphoric acids, or dimeric yttrium–salen complexes.

- Nucleophiles : Amines or azides that open the aziridine ring to form the 1,2-diamine structure.

- Reaction Conditions : Mild temperatures (room temperature to 70 °C), solvents such as ethanol or aprotic solvents, and sometimes silylation steps to activate catalysts.

- High yields (94% to >99%) and enantioselectivities (83–96% ee) have been reported using yttrium-based catalysts.

- The process is versatile and can be applied to a range of aziridines, including those with difluorophenyl substituents.

- Subsequent steps may involve hydrogenation to remove protecting groups, yielding the free diamine.

This method is highly regarded for its stereoselectivity and efficiency in producing enantiomerically enriched 1,2-diamines.

Protection and Reduction Strategy from Cyanomethyl Intermediates

An alternative synthetic route involves multi-step transformations starting from ethane-1,2-diamine derivatives:

- Step a : Reaction of ethane-1,2-diamine with 2-chloroacetonitrile in the presence of a base (e.g., potassium carbonate, triethylamine) in aprotic solvents at 25–30 °C to yield 2,2'-(ethane-1,2-diyl bis(azanediyl))diacetonitrile.

- Step b : Protection of amino groups using protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or others to give di-protected intermediates.

- Step c : Catalytic hydrogenation (e.g., Raney nickel catalyst) to reduce the nitrile groups to primary amines, forming diamine carbamate intermediates.

- Step d : Deprotection under acidic conditions (e.g., hydrochloric acid at 50–70 °C) to yield the free diamine or its hydrochloride salt.

- Protecting groups are essential to prevent side reactions during reduction.

- The process allows for high purity products (>99.5% by HPLC).

- This approach is adaptable for the preparation of substituted diamines by modifying the starting amine or nitrile.

This method has been demonstrated in the synthesis of related diamines and is applicable to fluorinated analogs.

Comparative Data Table of Preparation Approaches

| Feature | Catalytic Asymmetric Aziridine Ring-Opening | Protection-Reduction from Cyanomethyl Intermediates |

|---|---|---|

| Starting Material | Meso- or substituted aziridines | Ethane-1,2-diamine and 2-chloroacetonitrile |

| Catalyst | Chiral metal complexes (Yttrium, chiral phosphoric acids) | Raney nickel (for hydrogenation) |

| Protecting Groups | Sometimes used (e.g., silylation of catalyst) | Boc, Fmoc, Ts, Ms, Trityl, CBZ |

| Temperature Range | Room temperature to 70 °C | 25–30 °C for initial steps; 50–70 °C for deprotection |

| Enantioselectivity | High (83–96% ee) | Dependent on starting material stereochemistry |

| Yield | High (94% to >99%) | High purity (>99.5%) |

| Applicability | Chiral diamines with various substitutions | Broad, including fluorinated diamines |

| Complexity | Moderate, requires chiral catalysts | Multi-step, requires protection and deprotection |

Summary of Research Findings

- Catalytic asymmetric ring-opening of aziridines is the most direct and enantioselective method for preparing chiral 1,2-diamines such as this compound.

- The protection-reduction strategy starting from ethane-1,2-diamine derivatives and 2-chloroacetonitrile offers a robust alternative, especially for producing high-purity diamine salts suitable for pharmaceutical applications.

- Both methods require careful control of reaction conditions and choice of catalysts or protecting groups to maximize yield and stereochemical purity.

- The literature emphasizes the importance of chiral catalysts and protecting group strategies to achieve the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent position, electronic effects, and stereochemistry:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine | C₈H₁₀F₂N₂ | 2,6-Difluorophenyl | 172.17 | Ortho-fluorine substitution enhances steric hindrance and electron withdrawal. |

| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | C₁₄H₁₄F₂N₂ | 4-Fluorophenyl (bis-substituted) | 248.27 | Para-fluorine on two phenyl groups; increased symmetry and lipophilicity. |

| (S)-1-(4-Fluorophenyl)ethane-1,2-diamine | C₈H₁₁FN₂ | 4-Fluorophenyl | 154.19 | Single para-fluorine; lower steric hindrance and molecular weight. |

| (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C₉H₁₀F₄N₂ | 5-Fluoro-3-(trifluoromethyl)phenyl | 222.19 | Trifluoromethyl group adds strong electron withdrawal and lipophilicity. |

| (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine | C₉H₁₃FN₂O | 6-Fluoro-2-methoxyphenyl | 184.21 | Methoxy group introduces hydrogen bonding potential and polarity. |

Physicochemical Properties

- Lipophilicity (ClogP): The 2,6-difluoro substitution in the target compound increases lipophilicity compared to non-fluorinated analogs but remains lower than trifluoromethyl-containing derivatives (e.g., ClogP ≈ 1.5 vs. 2.8 for the trifluoromethyl analog) . Bis-fluorophenyl derivatives (e.g., (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine) exhibit higher ClogP values due to dual aromatic rings (ClogP ≈ 2.2) .

Solubility :

Biological Activity

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine, also known as 1-(2,6-difluorophenyl)ethane-1,2-diamine dihydrochloride in its salt form, is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an ethane backbone with two amine functional groups. The specific positioning of the fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its stability and lipophilicity, which are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C8H10F2N2 |

| Molecular Weight | 245.09 g/mol |

| IUPAC Name | This compound dihydrochloride |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. By binding to the active site of FAAH, it prevents substrate binding and subsequent catalysis, potentially offering therapeutic benefits in pain management and inflammation control.

- Receptor Modulation : It can also modulate receptor activity by acting as either an agonist or antagonist. This modulation influences various cellular signaling pathways that are critical for numerous physiological processes.

Cytotoxicity and Anticancer Potential

Research has indicated that this compound exhibits notable cytotoxic properties against various cancer cell lines. A study reported that compounds with fluorinated ligands showed enhanced cytotoxicity compared to their non-fluorinated counterparts . The presence of fluorine atoms appears to increase the lipophilicity and cellular uptake of the compound.

Interaction with Biological Macromolecules

Studies focusing on the binding affinity of this compound to proteins and nucleic acids have revealed significant interactions that may influence its pharmacodynamics. These interactions are essential for optimizing its therapeutic profile .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on FAAH Inhibition : A detailed investigation into the inhibitory effects on FAAH demonstrated that this compound could effectively reduce endocannabinoid degradation, leading to increased levels of these compounds in biological systems. This effect suggests potential applications in treating conditions such as chronic pain and anxiety disorders.

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on prostate cancer cell lines showed that treatment with this compound resulted in significant cell death through apoptosis mechanisms similar to those induced by conventional chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.